VU0661013 was developed as part of a series of compounds aimed at modulating glutamatergic signaling. The compound is classified under the category of small molecule pharmacological agents. Its specificity for mGluR2 distinguishes it from other glutamate receptor modulators, which may affect multiple receptor subtypes.
The synthesis of VU0661013 involves several key steps that utilize standard organic chemistry techniques. While specific details about the synthetic route are often proprietary, it generally includes:
These methods allow for the efficient production of VU0661013 with consistent quality.
VU0661013 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the mGluR2 receptor. The molecular formula and structure can be represented as follows:
The three-dimensional conformation of VU0661013 can be analyzed using computational modeling techniques, which provide insights into its binding interactions with mGluR2.
VU0661013 undergoes various chemical reactions that are essential for its activity as an mGluR2 antagonist. Key reactions include:
Understanding these reactions is crucial for optimizing the compound's therapeutic profile.
The mechanism of action of VU0661013 involves its selective antagonism of mGluR2 receptors. Upon binding to these receptors, VU0661013 inhibits their activity, leading to a decrease in glutamatergic signaling pathways associated with anxiety and other neuropsychiatric conditions.
VU0661013 exhibits several physical and chemical properties that are important for its characterization:
Data on these properties can be obtained through standard analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
VU0661013 has potential applications in various scientific fields:
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic BCL-2 family protein, is a critical survival factor in acute myeloid leukemia (AML). It functions by sequestering pro-apoptotic proteins like BIM, BAX, and BAK, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. MCL-1 overexpression is a hallmark of AML, driven by genomic amplification, transcriptional upregulation, and post-translational stabilization. This overexpression confers a survival advantage to leukemic blasts and stem cells, making MCL-1 a pivotal therapeutic target. Unlike BCL-2 or BCL-xL, MCL-1 has a short half-life and is rapidly induced in response to cellular stress, allowing cancer cells to evade apoptosis dynamically. Its essential role in AML pathogenesis is underscored by studies showing that genetic ablation of MCL-1 induces rapid apoptosis in AML models, validating its functional dominance in leukemic cell survival networks [2] [6] [9].
Venetoclax (ABT-199), a selective BCL-2 inhibitor, has transformed AML treatment, particularly in elderly patients. However, intrinsic and acquired resistance limits its long-term efficacy. A primary mechanism of resistance involves compensatory upregulation of MCL-1, which redundantly sequesters pro-apoptotic proteins like BIM. In vitro studies demonstrate that AML cell lines conditioned for venetoclax resistance exhibit 2- to 5-fold increased MCL-1 dependency. Clinical data further corroborate this, showing that relapsed/refractory AML patients exhibit elevated MCL-1 protein levels. Critically, MCL-1 overexpression is not merely a bystander but functionally maintains mitochondrial integrity and cell survival by compensating for BCL-2 inhibition. Additionally, MCL-1 regulates mitochondrial oxidative phosphorylation (OxPhos) and glycolysis, metabolic pathways essential for leukemic stem cell persistence in the bone marrow niche. This metabolic reprogramming further sustains resistance by enhancing cellular energy production and reducing dependency on BCL-2 [2] [6] [9].
Co-targeting BCL-2 and MCL-1 exploits the interconnected nature of anti-apoptotic proteins and induces synthetic lethality in AML. Mechanistically, dual inhibition cooperatively displaces BIM from both targets, leading to unconstrained activation of BAX/BAK and irreversible mitochondrial apoptosis. In vitro BH3 profiling reveals that AML cells rely on both proteins for survival; inhibiting one upregulates dependency on the other. Preclinically, combining venetoclax with MCL-1 inhibitors like VU0661013 triggers synergistic apoptosis (combination index <0.5) in venetoclax-resistant cell lines and primary patient samples. This synergy extends beyond apoptosis induction: MCL-1 inhibition disrupts mitochondrial metabolism and leukemia-stroma interactions, sensitizing cells to BCL-2 blockade. In vivo, dual therapy reduces leukemic burden in patient-derived xenografts (PDXs) from venetoclax-resistant AML, significantly prolonging survival. These findings provide a robust mechanistic foundation for clinical co-targeting strategies [2] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7